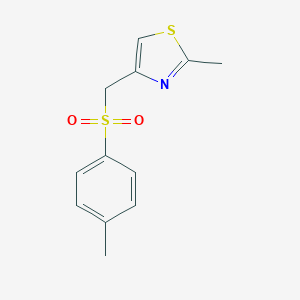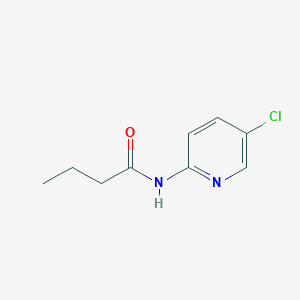![molecular formula C11H20N2O3 B274626 5-Oxo-5-{[2-(1-pyrrolidinyl)ethyl]amino}pentanoic acid](/img/structure/B274626.png)
5-Oxo-5-{[2-(1-pyrrolidinyl)ethyl]amino}pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Oxo-5-{[2-(1-pyrrolidinyl)ethyl]amino}pentanoic acid is a chemical compound that belongs to the family of pyrrolidines. It is a synthetic compound that has been used in scientific research for its potential therapeutic properties. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.
Mécanisme D'action
The mechanism of action of 5-Oxo-5-{[2-(1-pyrrolidinyl)ethyl]amino}pentanoic acid is not fully understood. However, it has been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and learning and memory processes. This compound has also been shown to increase the release of acetylcholine, a neurotransmitter that is involved in cognitive processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. Additionally, this compound has been shown to increase the levels of glutathione, an antioxidant that protects cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-Oxo-5-{[2-(1-pyrrolidinyl)ethyl]amino}pentanoic acid in lab experiments is that it is a synthetic compound, which means that it can be easily produced in large quantities. Additionally, this compound has been extensively studied, which means that there is a significant amount of data available on its properties and potential applications. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its effects.
Orientations Futures
There are several future directions for the study of 5-Oxo-5-{[2-(1-pyrrolidinyl)ethyl]amino}pentanoic acid. One potential direction is to investigate its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, this compound could be further studied for its potential use as a cognitive enhancer and as a treatment for anxiety and depression. Another future direction could be to investigate the use of this compound in combination with other compounds to enhance its therapeutic effects. Finally, further research could be done to better understand the mechanism of action of this compound and to design experiments that specifically target its effects.
Méthodes De Synthèse
The synthesis of 5-Oxo-5-{[2-(1-pyrrolidinyl)ethyl]amino}pentanoic acid involves the reaction between 2-(1-pyrrolidinyl)ethylamine and diethyl 2-oxopentanedioate. The reaction takes place in the presence of a catalyst, and the resulting product is purified using various techniques such as column chromatography, recrystallization, and HPLC.
Applications De Recherche Scientifique
5-Oxo-5-{[2-(1-pyrrolidinyl)ethyl]amino}pentanoic acid has been extensively studied for its potential therapeutic properties. It has been shown to have neuroprotective effects, and it has been investigated for its potential use in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. Additionally, this compound has been studied for its potential use as a cognitive enhancer and as a treatment for anxiety and depression.
Propriétés
Formule moléculaire |
C11H20N2O3 |
|---|---|
Poids moléculaire |
228.29 g/mol |
Nom IUPAC |
5-oxo-5-(2-pyrrolidin-1-ylethylamino)pentanoic acid |
InChI |
InChI=1S/C11H20N2O3/c14-10(4-3-5-11(15)16)12-6-9-13-7-1-2-8-13/h1-9H2,(H,12,14)(H,15,16) |
Clé InChI |
XNUSJLRMZKQLQL-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CCNC(=O)CCCC(=O)O |
SMILES canonique |
C1CCN(C1)CCNC(=O)CCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[3-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]sulfanyl-4-prop-2-enyl-1H-1,2,4-triazol-5-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B274546.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-{[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B274553.png)
![2-{[4-benzyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B274555.png)
![1-[4-(2,2-Dichlorocyclopropyl)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone](/img/structure/B274558.png)

![Ethyl 3-[(4-methylphenyl)sulfonyl]quinoxaline-2-carboxylate](/img/structure/B274565.png)
![2-{[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}-N,N-diethylacetamide](/img/structure/B274581.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B274582.png)
![2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N,N-dimethylethanamine](/img/structure/B274588.png)
![Bicyclo[7.1.0]decan-2-one semicarbazone](/img/structure/B274594.png)
![2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-naphthalen-2-ylacetamide](/img/structure/B274595.png)
![4-chloro-3-[(ethoxyacetyl)amino]-N-(4-fluorophenyl)benzamide](/img/structure/B274597.png)

![4-tert-butyl-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B274599.png)